Technical Documentation Center

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, a representative molecule from the pharmacologically significant triazinane class.[1][2][3][4][5] While this guide uses a hypothetical dataset for illustrative purposes, the principles, protocols, and analytical insights are grounded in established crystallographic practices and data from analogous structures.[6][7][8][9] We will delve into the synthesis and crystallization, the intricacies of data collection and structure refinement, and advanced analytical techniques such as Hirshfeld surface analysis to elucidate the subtle intermolecular forces that govern the supramolecular architecture. The ultimate aim is to equip researchers with the foundational knowledge and practical insights necessary to conduct and interpret crystallographic studies in the context of drug design and materials science.

Introduction: The Significance of Triazinanes and the Imperative of Structural Elucidation

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[2][3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information.[10][11][12] It provides unambiguous determination of atomic positions, bond lengths, bond angles, and the overall molecular conformation, offering a static yet highly informative snapshot of the molecule in the solid state.[10][11][13] This guide will walk through the complete process of a crystal structure analysis, using 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one as a model compound.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A plausible synthetic route to 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one can be adapted from established methods for related triazinane derivatives.[14][15][16] A common approach involves the condensation of an appropriate ethyl-substituted urea or biguanide with formaldehyde.

Synthesis_Workflow A Ethylurea D Reaction Mixture A->D B Formaldehyde (excess) B->D C Base Catalyst (e.g., K2CO3) C->D Catalysis E 5-Ethyl-1,3,5-triazinan-2-one derivatives D->E Condensation/Cyclization F Purification (Column Chromatography) E->F G 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one F->G

Caption: Synthetic workflow for 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Protocol: Slow Evaporation Method

  • Dissolution: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered atomic planes within a crystal.[17]

SCXRD_Workflow A Select & Mount Single Crystal B X-ray Diffractometer (X-ray source, Goniometer, Detector) A->B C Data Collection (Crystal Rotation, Diffraction Pattern Recording) B->C D Data Processing (Integration, Scaling, Absorption Correction) C->D E Structure Solution (Phase Problem) (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation & Analysis (CIF file, Geometric Analysis, Visualization) F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer.[10][11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[17] These raw data are then processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).

Hypothetical Crystallographic Data for 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

ParameterValue
Chemical FormulaC6H13N3O2
Formula Weight159.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(3)
b (Å)10.115(4)
c (Å)9.782(3)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)812.6(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.301
Absorption Coeff. (mm⁻¹)0.095
F(000)344
Reflections Collected6245
Independent Reflections1420 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-Fit on F²1.05

Note: This data is hypothetical and presented for illustrative purposes.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases.[18] For small molecules like our target compound, direct methods are typically employed to solve the phase problem.[18] This statistical approach provides an initial model of the atomic positions.

This initial model is then refined using a least-squares method.[18][19][20] The refinement process iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[18][19][20] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[21]

Structural Analysis: From Data to Deeper Understanding

With a refined crystal structure, we can now analyze the molecular geometry and, critically, the intermolecular interactions that dictate the crystal packing.

Intramolecular Geometry

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one molecule. The triazinane ring would likely adopt a chair or a slightly distorted chair conformation. The positions of the ethyl and hydroxymethyl substituents (axial vs. equatorial) are key conformational features that influence the molecule's overall shape and its potential for intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules are held together by a network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting physical properties and for understanding how a drug molecule might interact with its biological target. For our target molecule, the presence of the carbonyl oxygen, the hydroxyl group, and the ring nitrogen atoms makes it a prime candidate for forming hydrogen bonds.

In our hypothetical structure, we would expect to see strong O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, likely forming chains or dimeric motifs. Weaker C-H···O interactions may also be present, further stabilizing the crystal lattice.

Advanced Analysis: Hirshfeld Surface Analysis

To gain a more quantitative and visually intuitive understanding of the intermolecular interactions, we employ Hirshfeld surface analysis.[22][23] This technique partitions the crystal space into regions belonging to each molecule, based on the electron distribution of the promolecule.[24]

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the vdW separation in white, and longer contacts in blue.[25]

Hirshfeld_Analysis A Refined Crystal Structure (CIF) B Generate Hirshfeld Surface A->B C Map Surface with Properties (d_norm, d_e, d_i) B->C D Generate 2D Fingerprint Plot B->D E Visualize Intermolecular Contacts (Red spots on d_norm surface) C->E F Quantify Contributions of Contacts (e.g., H···H, O···H, C···H) D->F G Insight into Crystal Packing Forces E->G F->G

Caption: Workflow for Hirshfeld surface analysis.

The dnorm Surface

For our hypothetical molecule, the dnorm surface would likely show prominent red spots corresponding to the strong O-H···O hydrogen bonds. These spots would be located around the hydroxyl hydrogen and the carbonyl oxygen, visually confirming the primary interactions responsible for the crystal packing.

2D Fingerprint Plots

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di).[25][26]

  • O···H/H···O contacts: These would appear as distinct, sharp "spikes" in the fingerprint plot, characteristic of strong hydrogen bonds.

  • H···H contacts: These would typically form the largest contribution to the overall Hirshfeld surface, appearing as a large, diffuse region in the center of the plot.[25]

  • C···H/H···C contacts: These weaker interactions would appear as "wings" at the upper left and lower right of the plot.

By deconstructing the fingerprint plot, we can quantify the percentage contribution of each type of intermolecular contact to the overall crystal stability.[26] For a molecule like 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, we would anticipate that O···H and H···H contacts would be the most significant contributors.

Conclusion and Implications for Drug Development

This guide has outlined the comprehensive process of determining and analyzing the crystal structure of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. Through a combination of established experimental protocols and advanced analytical techniques, we can build a detailed, three-dimensional picture of the molecule and its interactions in the solid state.

For drug development professionals, this information is invaluable. A high-resolution crystal structure:

  • Confirms the molecular identity and stereochemistry of a synthesized compound.

  • Provides the basis for computational studies , such as molecular docking, to predict binding modes with target proteins.

  • Informs lead optimization by revealing how structural modifications might affect crystal packing and, by extension, properties like solubility and stability.

  • Aids in polymorph screening , a critical step in pharmaceutical development to ensure the most stable and bioavailable solid form is chosen.

By integrating the principles and techniques described herein, researchers can leverage the power of crystallography to accelerate the discovery and development of novel therapeutics.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Refinement. International Union of Crystallography (IUCr). [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • Structure Refinement. The University of Oklahoma. [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calculations. Journal of Molecular Structure. [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry. [Link]

  • Design, synthesis, bioactivity, X-ray crystallography, and molecular docking studies of chrysin-1,3,5-triazine derivatives. SSRN. [Link]

  • Synthesis, X-Ray Crystal Structures, and Preliminary AntiproliferativeActivitiesofNews-Triazine-hydroxybenzylidene Hydrazone Derivatives. Semantic Scholar. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Scilit. [Link]

  • 5-ETHYL-1,3,5-TRIAZIN(1H)-2-ONE. SpectraBase. [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. US EPA. [Link]

  • 5-Ethyl-1-phenethyl-[10][22][24]triazinane-2-thione. PubChem - NIH. [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]

  • 1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. SIELC Technologies. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. [Link]

  • Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. MDPI. [Link]

  • 5-Methyl-1,3,5-triazinan-2-one. PubChem. [Link]

  • 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST WebBook. [Link]

Sources

Exploratory

Literature review of 1,3,5-triazinan-2-one derivatives

The 1,3,5-Triazinan-2-one Scaffold: Synthetic Versatility and Therapeutic Potential Executive Summary The 1,3,5-triazinan-2-one scaffold represents a distinct chemical space often overshadowed by its aromatic cousin, the...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-Triazinan-2-one Scaffold: Synthetic Versatility and Therapeutic Potential

Executive Summary

The 1,3,5-triazinan-2-one scaffold represents a distinct chemical space often overshadowed by its aromatic cousin, the 1,3,5-triazine (s-triazine). While aromatic triazines are ubiquitous in herbicides (e.g., Atrazine) and oncology (e.g., Altretamine), the saturated or partially saturated 1,3,5-triazinan-2-one core offers unique 3D topology and hydrogen-bonding vectors critical for specific enzyme inhibition.

This technical guide focuses on the 1,3,5-triazinan-2-one (and its tautomeric 1,3,5-triazin-2(1H)-one) derivatives. It details their emergence as catalytic inhibitors of Human DNA Topoisomerase IIα (htIIα) , distinguishing them from traditional "poisons" like etoposide, and outlines the "One-Pot" Mannich condensation protocols for their synthesis.

Scaffold Analysis: Structural & Chemical Space

The 1,3,5-triazinan-2-one core is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5, and a carbonyl group at position 2. Unlike the planar aromatic s-triazine, the saturated triazinane ring adopts a non-planar chair or boat conformation , providing depth to the chemical structure that is advantageous for filling hydrophobic pockets in enzymes.

Key Structural Distinctions
Feature1,3,5-Triazine (Aromatic) 1,3,5-Triazinan-2-one (Saturated)
Hybridization

(Planar)

(Non-planar/Chair)
Reactivity Nucleophilic Aromatic Substitution (

)
Mannich Condensation / Hydrolysis
Key Application Kinase Inhibitors, HerbicidesTopo IIα Catalytic Inhibitors , Energetic Materials
Tautomerism N/AKeto-Enol (Lactam-Lactim) equilibrium

Therapeutic "Killer App": Topoisomerase IIα Inhibition[3][4]

The most significant recent advancement for this scaffold is its identification as a catalytic inhibitor of Human DNA Topoisomerase IIα (htIIα).

  • Mechanism: Unlike "poisons" (e.g., doxorubicin, etoposide) that stabilize the DNA-enzyme cleavage complex and cause DNA strand breaks (leading to high toxicity), 1,3,5-triazinan-2-one derivatives bind to the ATPase domain of the enzyme.

  • Effect: They inhibit the ATP hydrolysis step, preventing the enzyme from cycling, without trapping DNA strand breaks. This mechanism potentially offers a wider therapeutic window with reduced genotoxicity.

  • Lead Compounds: 4,6-disubstituted-1,3,5-triazin-2(1H)-ones (e.g., Compound 8 from Perdih et al.).

Mechanism of Action Visualization

TopoII_Inhibition Enzyme Topo IIα (Apo) ATP_Bind ATP Binding Enzyme->ATP_Bind Strand_Pass DNA Strand Passage ATP_Bind->Strand_Pass ATP_Bind->Strand_Pass BLOCKED Hydrolysis ATP Hydrolysis Strand_Pass->Hydrolysis Release Enzyme Reset Hydrolysis->Release Release->Enzyme Triazinone 1,3,5-Triazinan-2-one (Catalytic Inhibitor) Triazinone->ATP_Bind Competes with ATP Poison Etoposide (Poison) Poison->Strand_Pass Stabilizes Cleavage Complex

Caption: The 1,3,5-triazinan-2-one scaffold acts as a catalytic inhibitor by competing for the ATP binding site, unlike poisons which stabilize the DNA cleavage complex.

Synthetic Strategies

Two primary routes exist to access this scaffold: the Mannich Condensation (for saturated rings) and the Selective Hydrolysis (for unsaturated/aromatic tautomers).

Route A: The "One-Pot" Mannich Condensation (Green Chemistry)

This is the preferred method for generating the fully saturated 1,3,5-triazinan-2-one core. It utilizes the reaction between a urea derivative, formaldehyde, and a primary amine.[1][2][3]

  • Reaction: Urea + 2

    
     Formaldehyde + Primary Amine 
    
    
    
    5-substituted-1,3,5-triazinan-2-one + 2
    
    
  • Advantages: Atom economic, water-tolerant, often requires no chromatography.

Route B: Selective Hydrolysis of Cyanuric Chloride

Used to access the 1,3,5-triazin-2(1H)-one (partially aromatic) core used in Topo II inhibitors.

  • Step 1:

    
     on Cyanuric Chloride (0°C) 
    
    
    
    2,4-dichloro-6-amino-1,3,5-triazine.
  • Step 2:

    
     with second nucleophile (RT).
    
  • Step 3: Hydrolysis of the final Chlorine (Acidic/Basic)

    
     Triazin-2-one.
    

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-substituted-1,3,5-triazinan-2-ones (Mannich Route)

Target: Rapid library generation for SAR screening.

Reagents:

  • Urea (10 mmol)

  • Formaldehyde (37% aq.[4] solution, 20 mmol)

  • Primary Amine (e.g., Benzylamine, 10 mmol)

  • Solvent: Ethanol or Water

  • Catalyst: p-Toluenesulfonic acid (pTSA) (optional, 5 mol%)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Urea (0.60 g, 10 mmol) in Ethanol (10 mL).

  • Formaldehyde Addition: Add Formaldehyde solution (1.5 mL, 20 mmol) dropwise. Stir at room temperature for 15 minutes to form the dimethylol urea intermediate.

  • Amine Addition: Add the Primary Amine (10 mmol) slowly. If using pTSA, add it now.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Isolation: Cool the reaction to room temperature. The product often precipitates as a white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for methylene protons of the triazinane ring (

      
       4.0–4.8 ppm) and the N-substituent signals.
      
    • IR: Strong Carbonyl stretch at

      
       1650 cm⁻¹ (Urea C=O).
      
Protocol 2: Topoisomerase IIα Decatenation Assay

Target: Validation of catalytic inhibition.

Principle: Topo IIα converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (separate) circular DNA. Inhibitors prevent this conversion.

Materials:

  • Human Topo IIα enzyme (recombinant).

  • kDNA substrate (catenated).

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.

  • Agarose Gel (1%) with Ethidium Bromide.

Workflow:

  • Incubation: Mix 200 ng kDNA, Assay Buffer, and Test Compound (10 nM – 100 µM) in a total volume of 20 µL.

  • Enzyme Addition: Add 1 unit of Topo IIα.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Electrophoresis: Run samples on 1% agarose gel (60V, 2 hours).

  • Analysis:

    • Catenated DNA: Remains in the well (high MW).

    • Decatenated DNA: Migrates into the gel.

    • Result: A potent inhibitor will result in DNA remaining in the well (similar to the "No Enzyme" control).

Quantitative Data Summary: SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) for the 4,6-disubstituted-1,3,5-triazin-2(1H)-one series against Topo IIα (Data adapted from Perdih et al.).

Compound IDR4 SubstituentR6 SubstituentIC50 (µM)Mechanism
Ref (Etoposide) --120 Poison
T-01 -NH-Ph-NH-Ph> 200Inactive
T-08 -NH-(3-Cl-Ph)-NH-(3-Cl-Ph)8.1 Catalytic
T-14 -NH-(4-F-Ph)-NH-(4-F-Ph)15.2Catalytic
T-22 -S-Benzyl-S-(3-Cl-Benzyl)57.6Catalytic

Key Insight: Lipophilic, electron-withdrawing groups (Cl, F) on the phenyl rings at positions 4 and 6 significantly enhance potency, likely by engaging hydrophobic pockets in the ATPase domain.

References

  • Perdih, A. et al. (2014).[5][6] Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Bioorganic & Medicinal Chemistry Letters. Link

  • Perdih, A. et al. (2015). 4,6-Substituted-1,3,5-triazin-2(1H)-ones as monocyclic catalytic inhibitors of human DNA topoisomerase IIα targeting the ATP binding site. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). 1,3-Dimethyl-1,3,5-triazinan-2-one: Structure and Reactivity. Link

  • Bakharev, V. V. et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Executive Summary & Application Scope This technical guide details the precision synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one , a cyclic urea derivative. This molecule belongs to the class of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the precision synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one , a cyclic urea derivative. This molecule belongs to the class of substituted triazones, widely utilized as hydrogen sulfide (


) scavengers in the oil and gas industry, slow-release nitrogen fertilizers, and formaldehyde-releasing biocides.

Unlike generic synthesis descriptions, this protocol separates the formation of the heterocycle (triazone ring) from the hydroxymethylation step. This modular approach allows researchers to control the degree of substitution (mono- vs. bis-hydroxymethylation), minimizing the formation of the thermodynamically favored bis-substituted byproduct (CAS 134-97-4).

Key Chemical Attributes
PropertySpecification
IUPAC Name 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
Core Structure Cyclic urea (Triazone)
Molecular Weight ~159.19 g/mol
Solubility Highly soluble in water, methanol; insoluble in non-polar solvents.
Stability Hydrolytically stable at neutral pH; releases formaldehyde at pH < 5 or > 11.

Reaction Mechanism & Strategic Logic

The synthesis proceeds via a Mannich-type condensation followed by a controlled N-methylolation .

Stage 1: Triazone Ring Closure

The core ring is formed by the condensation of urea, formaldehyde, and ethylamine.

  • Stoichiometry: 1 Urea : 2 Formaldehyde : 1 Ethylamine.

  • Mechanism: Urea reacts with formaldehyde to form dimethylolurea (in situ), which then undergoes double condensation with ethylamine to close the six-membered ring.

  • Critical Control: Temperature must be maintained at reflux to drive the elimination of water and ensure ring closure stability.

Stage 2: Desymmetrization via Mono-Hydroxymethylation

The 5-ethyl-1,3,5-triazinan-2-one ring possesses two equivalent nucleophilic nitrogen atoms (N1 and N3).

  • Challenge: The introduction of the first hydroxymethyl group activates the ring slightly, making the second addition competitive.

  • Solution: We utilize strict stoichiometric control (0.95 - 1.0 eq formaldehyde) and lower reaction temperatures (60°C) to kinetically favor the mono-substituted product.

Pathway Visualization

ReactionPathway Reactants Urea + Ethylamine + 2 CH2O Intermediate Dimethylolurea (Transient) Reactants->Intermediate Methylolation CoreRing 5-Ethyl-triazinan-2-one (The 'Triazone') Intermediate->CoreRing Cyclization (-2 H2O) Target 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one CoreRing->Target +1 CH2O (pH 8.5, 60°C) Byproduct 1,3-Bis(hydroxymethyl) Impurity Target->Byproduct Over-reaction (+ Excess CH2O)

Figure 1: Step-wise reaction pathway highlighting the critical divergence between the target mono-product and the bis-impurity.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Urea (crystalline, >99%)

    • Paraformaldehyde (95%) or Formalin (37% aq. solution)

    • Ethylamine (70% aq. solution)

    • Sodium Hydroxide (20% w/w) for pH adjustment

    • Formic Acid (10%) for pH adjustment

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with:

      • Mechanical Stirrer (overhead)

      • Reflux Condenser

      • Dropping Funnel

      • Temperature Probe

    • pH Meter (calibrated)

Step-by-Step Methodology
Phase 1: Synthesis of the 5-Ethyl-1,3,5-triazinan-2-one Core
  • Charge: In the 3-neck RBF, dissolve Urea (60.06 g, 1.0 mol) in minimal water (approx. 50 mL).

  • Aldehyde Addition: Add Formaldehyde (2.0 mol) .

    • If using Formalin (37%): Add 162 g.

    • If using Paraformaldehyde: Depolymerize first with mild heat and catalytic NaOH.

  • Amine Addition: Cool the mixture to < 20°C. Slowly add Ethylamine (1.0 mol, ~64.3 g of 70% soln) via the dropping funnel over 30 minutes.

    • Note: The reaction is exothermic. Maintain T < 40°C during addition to prevent premature crosslinking.

  • Cyclization:

    • Heat the mixture to 90–95°C (Reflux) .

    • Maintain reflux for 2 hours .

    • Monitor pH.[1][2][3] If it drops below 7, adjust to pH 8–9 with NaOH to prevent acid-catalyzed polymerization.

  • Strip: Apply vacuum to remove excess water and unreacted volatile amines. The result is the crude cyclic urea (Triazone).

Phase 2: Controlled Mono-Hydroxymethylation
  • Conditioning: Cool the Phase 1 reaction mass to 50°C .

  • pH Adjustment: Adjust pH to 8.5 – 9.0 using NaOH.

    • Reasoning: Alkaline conditions promote nucleophilic attack of the amide nitrogen on formaldehyde without catalyzing condensation (polymerization).

  • Stoichiometric Addition: Add Formaldehyde (1.0 mol) slowly.

    • Crucial: Do NOT add excess. Use exactly 1 equivalent relative to the starting urea.

  • Reaction: Stir at 60°C for 60 minutes .

    • Warning: Do not reflux. High heat will equilibrate the mixture towards the bis-substituted product.

  • Quench/Stabilization: Cool to 25°C. The product is typically stored as an aqueous solution (40–50% solids).

    • Optional Isolation: For analytical grade material, remove water via lyophilization or rotary evaporation under high vacuum at < 40°C. Recrystallize from Methanol/Ether if solid isolation is required (though often an oil).

Process Workflow Diagram

Workflow Start Start: Charge Urea + Water AddCH2O Add Formaldehyde (2.0 eq) Start->AddCH2O AddAmine Add Ethylamine (1.0 eq) (Slowly, T < 40°C) AddCH2O->AddAmine Reflux Reflux (90-95°C, 2h) Ring Closure AddAmine->Reflux Cool Cool to 50°C Adjust pH to 8.5 Reflux->Cool AddMonoCH2O Add Formaldehyde (1.0 eq) (Controlled Addition) Cool->AddMonoCH2O Hold Hold 60°C, 1h Mono-Hydroxymethylation AddMonoCH2O->Hold Finish Cool & Stabilize Final Product Hold->Finish

Figure 2: Operational workflow highlighting temperature checkpoints and stoichiometry management.

Quality Control & Validation

To ensure the protocol yielded the mono-substituted product rather than the bis-substituted or open-chain polymers, validation is required.

Analytical Specifications
TestMethodExpected Result (Target)
Appearance VisualClear to pale yellow viscous liquid
pH Potentiometric9.0 – 10.5 (Stabilized)
Free Formaldehyde Titration (Sodium Sulfite)< 0.5% (Indicates complete conversion)
Identity (

NMR)
DMSO-

Distinct signals for N-C H2-N (ring) vs N-C H2-OH (pendant).[4]
NMR Interpretation Guide
  • Ring Carbons (N-CH2-N): Typically appear around 65–75 ppm .

  • Hydroxymethyl Carbon (N-CH2-OH): Distinct peak shift, usually downfield from the ring carbons due to the hydroxyl group.

  • Carbonyl (C=O): ~155–160 ppm.

  • Ethyl Group: CH2 (~40 ppm), CH3 (~13 ppm).

If the spectrum shows symmetric substitution (simplification of peaks) and integration suggests 2 hydroxymethyl groups per ethyl group, the reaction was over-formylated.

Safety & Handling (HSE)

  • Formaldehyde: Known carcinogen and sensitizer. All operations must occur in a certified fume hood.

  • Ethylamine: Highly volatile and flammable. Use a cold trap condenser.

  • Exotherm: The reaction between amines and formaldehyde is exothermic. Uncontrolled addition can lead to "runaway" polymerization or eruption.

References

  • US EPA Substance Registry Services. (2023). 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-.[5] Link

    • Context: Provides the CAS and structure for the bis-hydroxymethyl analog, serving as the baseline for the mono-synthesis str
  • Jinjiang Melamine. (2026). Reaction Between Urea And Formaldehyde Mechanism. Link

    • Context: Detailed mechanism of methylolation and condensation steps relevant to the ring form
  • Organic Chemistry Portal. (2017). Synthesis of 1,3,5-triazines. Link

    • Context: General synthetic methodologies for triazine derivatives.[6][7][8][9]

  • PubChem. (2023). 1,3,5-Triazin-2(1H)-one Compound Summary. Link

    • Context: Physical properties and safety d

Sources

Application

Application Notes and Protocols: 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Triazinone In the landscape of modern organic synthesis, the demand for stable, versatile, and readily accessible building blocks is paramount. 5-Ethyl-1-(hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Unique Triazinone

In the landscape of modern organic synthesis, the demand for stable, versatile, and readily accessible building blocks is paramount. 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one emerges as a significant, albeit specialized, reagent in this context. This molecule, featuring a saturated triazine core, is distinguished by a strategically placed N-hydroxymethyl group, which serves as a latent electrophilic formaldehyde equivalent. Its robust heterocyclic framework, coupled with the controlled release of a reactive moiety, offers a unique advantage in the construction of complex molecular architectures.

The core utility of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one lies in its ability to participate in a variety of aminomethylation and Mannich-type reactions. The triazinone scaffold imparts thermal stability and favorable solubility in a range of organic solvents, while the exocyclic hydroxymethyl group provides a locus for controlled reactivity. Under appropriate activation, typically with acid catalysis, the C-O bond of the hydroxymethyl group is polarized, facilitating nucleophilic attack and the formation of a new carbon-carbon or carbon-heteroatom bond. This process regenerates the stable triazinone as a byproduct.

This guide provides an in-depth exploration of the synthetic applications of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Key Physicochemical and Reactivity Data

PropertyValue
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
AppearanceExpected to be a white to off-white solid
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, alcohols)
Key Reactive SiteN-hydroxymethyl group

Core Application: Electrophilic Aminomethylation

The primary application of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is as an electrophilic aminomethylating agent. This reactivity is analogous to that of other N-hydroxymethylated amides and ureas, which are known to be effective formaldehyde surrogates.

Mechanistic Rationale

The synthetic utility is predicated on the acid-catalyzed generation of a reactive N-acyliminium ion intermediate. The protonation of the hydroxyl group by an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) transforms it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized N-acyliminium ion. This highly electrophilic species is then readily intercepted by a wide range of nucleophiles.

G reagent 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one protonated Protonated Intermediate reagent->protonated + H+ acid H+ iminium N-Acyliminium Ion protonated->iminium - H2O product Aminomethylated Product iminium->product + Nu-H nucleophile Nucleophile (Nu-H) byproduct 5-Ethyl-1,3,5-triazinan-2-one product->byproduct - H+ Regenerated Catalyst water H2O G start Combine Indole and Triazinone in Acetonitrile add_catalyst Add p-TsOH start->add_catalyst heat Heat to 60°C and Monitor add_catalyst->heat quench Quench with NaHCO3 (aq) heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Method

Application Notes &amp; Protocols: Investigating 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one as a Potential Anticancer Agent

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Promise of the 1,3,5-Triazine Scaffold in Oncology

The 1,3,5-triazine, or s-triazine, scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This nitrogen-containing heterocycle is a core component of several clinically approved and investigational anticancer agents, including altretamine, gedatolisib, and enasidenib, which are used in the treatment of ovarian cancer, metastatic breast cancer, and leukemia, respectively.[2][3] The synthetic tractability of the triazine ring allows for extensive modification at its 2, 4, and 6 positions, enabling the fine-tuning of physicochemical properties and the targeted inhibition of key oncogenic signaling pathways such as the PI3K/mTOR and tyrosine kinase pathways.[1][2]

This document provides a comprehensive guide for the initial preclinical evaluation of a novel s-triazine derivative, 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one . The following application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically assess its potential as an anticancer agent, from initial in vitro cytotoxicity screening to in vivo efficacy studies. The methodologies described herein are based on established and widely validated techniques in cancer research.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of investigation focuses on characterizing the compound's activity against cancer cells in a controlled laboratory setting. This involves determining its cytotoxic potential, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Initial Cytotoxicity Screening: Determining Potency and Selectivity

Expertise & Experience: The first critical step is to determine the concentration range at which the compound exhibits cytotoxic effects. A colorimetric assay, such as the MTT or Sulforhodamine B (SRB) assay, is a robust and high-throughput method for this purpose.[4][5] The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The SRB assay, conversely, measures total cellular protein content.[6] Screening against a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) is crucial to identify potential tumor-type selectivity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Treat cells with serial dilutions of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570nm solubilize->read plot Plot dose-response curves read->plot calc Calculate IC50 values plot->calc

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'no cell' and 'vehicle control' blanks.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Preparation: Prepare a 2X stock solution of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of the compound solution (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginIC50 (µM) of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HCT116Colorectal Carcinoma8.9
PC-3Prostate Adenocarcinoma12.4
HeLaCervical Adenocarcinoma35.1
Mechanism of Cell Death: Apoptosis vs. Necrosis

Trustworthiness: Once cytotoxicity is established, it is crucial to determine how the compound kills cancer cells. Induction of apoptosis (programmed cell death) is a desirable characteristic for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8][9] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[9]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to ~70% confluency. Treat the cells with 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Effect on Cell Proliferation: Cell Cycle Analysis

Expertise & Experience: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] An accumulation of cells in a specific phase after treatment suggests that the compound interferes with progression through that stage of the cycle. Ethanol fixation is often preferred as it preserves DNA integrity for accurate analysis.[11]

Protocol 3: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, step 1).

  • Cell Harvesting: Harvest adherent and/or suspension cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[12]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained by PI.[11]

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[13]

  • Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.

Part 2: Potential Mechanism of Action

Authoritative Grounding: The s-triazine scaffold is a known inhibitor of several key oncogenic kinases.[1][14] Specifically, many derivatives have been found to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a majority of solid tumors and plays a central role in cell growth, proliferation, and survival.[15][16][17] A logical next step is to investigate whether 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one affects this pathway.

Hypothesized Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one Compound->PI3K Compound->mTORC1 G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis inject Subcutaneously inject HCT116 cells into immunocompromised mice monitor_growth Monitor until tumors reach ~100-150 mm³ inject->monitor_growth randomize Randomize mice into Vehicle and Treatment groups monitor_growth->randomize administer Administer compound or vehicle (e.g., daily, IP injection) randomize->administer measure Measure tumor volume and body weight 2-3 times/week administer->measure endpoint Continue treatment for 21-28 days or until endpoint is reached measure->endpoint excise Excise tumors for analysis (e.g., Western blot, IHC) endpoint->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Protocol 4: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) aged 6-8 weeks. Allow at least one week for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ HCT116 cells, resuspended in 100-200 µL of a PBS/Matrigel mixture, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group), e.g., Vehicle Control and 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (at one or more dose levels).

  • Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., once daily for 21 days). The vehicle control group should receive the same volume of the delivery vehicle.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured, and tissues can be collected for further pharmacodynamic analysis (e.g., Western blotting to confirm target engagement).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Conclusion

This document outlines a systematic and robust approach to the initial preclinical evaluation of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one as a potential anticancer agent. By following these protocols, researchers can generate the critical in vitro and in vivo data necessary to establish proof-of-concept, elucidate the mechanism of action, and justify further development of this novel compound. Each step is designed to build upon the last, providing a logical and scientifically rigorous pathway from initial screening to preclinical efficacy assessment.

References

  • Current time information in Las Vegas, NV, US. Google.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved February 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved February 17, 2026, from [Link]

  • Exploring s-triazine derivatives as anticancer agents. SpringerLink. Retrieved February 17, 2026, from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. Retrieved February 17, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Retrieved February 17, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved February 17, 2026, from [Link]

  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. Scilit. Retrieved February 17, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved February 17, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved February 17, 2026, from [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. Retrieved February 17, 2026, from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom. Retrieved February 17, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Retrieved February 17, 2026, from [Link]

  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. Retrieved February 17, 2026, from [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. Retrieved February 17, 2026, from [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute. Retrieved February 17, 2026, from [Link]

  • Xenograft Models. Biocytogen. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Retrieved February 17, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Retrieved February 17, 2026, from [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Hilaris Publisher. Retrieved February 17, 2026, from [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. US EPA. Retrieved February 17, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. PubMed. Retrieved February 17, 2026, from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Retrieved February 17, 2026, from [Link]

  • Functionalized 1,3,5-triazine-derivatives as promising anticancer agents: synthesis and cytotoxic activity in vitro. ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Welcome to the technical support center for the synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic compound. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in the fundamental principles of organic synthesis.

Overview of the Synthesis Pathway

The synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is best approached as a one-pot, three-component reaction. This involves the controlled condensation of N-ethylurea , formaldehyde , and ammonia . The core of this synthesis lies in forming the saturated 1,3,5-triazinan-2-one ring. The key challenge is to favor the intramolecular cyclization that forms the desired monomeric product over the intermolecular condensation that leads to oligomeric or polymeric urea-formaldehyde resins.

The reaction proceeds in two conceptual phases under alkaline conditions:

  • Ring Formation: Condensation of N-ethylurea, formaldehyde, and ammonia to form the 5-ethyl-1,3,5-triazinan-2-one heterocyclic core.

  • Hydroxymethylation: Subsequent or concurrent N-hydroxymethylation (methylolation) of the triazinanone ring with an additional equivalent of formaldehyde.

Proper control over stoichiometry, pH, and temperature is paramount to maximizing the yield of the target molecule.

Visualizing the Synthetic Workflow

The following diagram outlines the critical steps and decision points in the synthesis.

Synthesis_Workflow Fig. 1: General Synthesis Workflow cluster_prep Phase 1: Reagent Preparation & Initial Reaction cluster_cyclization Phase 2: Controlled Cyclization cluster_hydroxymethylation Phase 3: Hydroxymethylation & Work-up cluster_purification Phase 4: Product Isolation reagents Combine N-Ethylurea, Formaldehyde (≥2 eq.), & Ammonia (aq.) ph_adjust1 Adjust pH to 8.5 - 9.5 (e.g., with NaOH) reagents->ph_adjust1 Ensure homogeneity heating Heat to 80-95°C (Maintain for 1-2 hours) ph_adjust1->heating monitoring Monitor Reaction Progress (e.g., TLC, HPLC) heating->monitoring add_formaldehyde Add Formaldehyde (1 eq.) for Hydroxymethylation monitoring->add_formaldehyde cooling Cool to Room Temperature add_formaldehyde->cooling extraction Solvent Extraction (e.g., Ethyl Acetate) cooling->extraction drying Dry Organic Layer (e.g., MgSO4) & Concentrate extraction->drying recrystallization Recrystallization (e.g., Acetone/Hexane) drying->recrystallization characterization Characterize Product (NMR, MS, FT-IR) recrystallization->characterization

Caption: General Synthesis Workflow

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My final yield is very low, and the product is a viscous oil or intractable solid instead of a crystalline product. What happened?

A1: This is the most common issue and almost always points to uncontrolled polymerization competing with the desired cyclization. The formation of linear or cross-linked methylene (-CH₂-) and ether (-CH₂-O-CH₂-) bridges between urea molecules is favored under the wrong conditions.[1][2]

  • Primary Cause 1: Incorrect pH. The reaction is highly pH-sensitive. If the pH drops below 7.5, especially during heating, acid-catalyzed condensation will rapidly lead to polymerization.[3]

    • Solution: Maintain a stable alkaline pH between 8.5 and 9.5 throughout the initial cyclization phase. Use a reliable pH meter and make small adjustments with dilute NaOH or KOH as needed. A patent for a similar process specifies a pH range of 8.0 to 10.0 is effective for forming the cyclic polymer.[4]

  • Primary Cause 2: Incorrect Stoichiometry. An incorrect molar ratio of formaldehyde to the urea and amine components can prevent efficient cyclization.

    • Solution: For the initial ring formation, a molar ratio of approximately 1 equivalent of N-ethylurea, 2 equivalents of formaldehyde, and 1 equivalent of ammonia is a good starting point. This is analogous to the optimized synthesis of a similar compound, 5-t-Butyl-1,3,5-triazacyclohexan-2-one, which found a 1:2:1 ratio of urea:formaldehyde:amine to be optimal.[5]

  • Primary Cause 3: Overheating or Extended Reaction Time. Prolonged heating, even under alkaline conditions, can eventually lead to side reactions and decomposition.

    • Solution: Monitor the reaction closely. Aim for a reaction time of 1-2 hours at 80-95°C for the cyclization step. Use in-process controls like TLC or HPLC to determine the point of maximum monomer formation before significant polymerization occurs.

Q2: The reaction seems to work, but I'm having difficulty isolating a pure product from the crude mixture. What purification strategies are effective?

A2: The target molecule is polar and may have significant water solubility, making extraction and crystallization challenging. The crude product is often contaminated with unreacted starting materials, salts, and water-soluble oligomers.

  • Strategy 1: Solvent Extraction. Use a polar aprotic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction. Multiple extractions (3-5 times) will be necessary to efficiently recover the product from the aqueous reaction mixture.

  • Strategy 2: Recrystallization. This is the most effective method for final purification.

    • Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Start with moderately polar solvents like acetone, ethyl acetate, or isopropanonl. A co-solvent system, such as acetone/hexane or ethyl acetate/heptane, can be highly effective. Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar anti-solvent until turbidity appears. Allow it to cool slowly to promote crystal growth.

  • Strategy 3: Column Chromatography. If recrystallization fails to remove persistent impurities, silica gel chromatography can be used.

    • Mobile Phase: A gradient elution starting with a less polar mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane/Ethyl Acetate or adding methanol) is recommended. Monitor fractions by TLC to isolate the desired product.

Q3: My characterization (NMR, MS) suggests the presence of multiple products. What are the likely side products?

A3: Besides polymerization, several other side products can form. Understanding these helps in interpreting analytical data and refining the reaction conditions.

  • Likely Side Product 1: Dimeric/Trimeric Species. Incomplete cyclization or reaction between triazinone rings can form methylene-bridged dimers. These would appear as higher molecular weight species in MS data.

  • Likely Side Product 2: N,N'-bis(hydroxymethyl) N-ethylurea. If cyclization with ammonia fails, the reaction between N-ethylurea and formaldehyde can lead to the formation of various methylolated ureas.

  • Likely Side Product 3: Hexamethylenetetramine (HMT). This can form from the self-condensation of formaldehyde and ammonia under certain conditions.

  • Likely Side Product 4: Unreacted 5-ethyl-1,3,5-triazinan-2-one. Incomplete hydroxymethylation will result in the presence of the parent ring without the -CH₂OH group. The final formaldehyde addition step is crucial to drive this conversion.

Visualizing the Reaction Mechanism

The following diagram illustrates the plausible mechanism for the formation of the triazinanone ring and subsequent hydroxymethylation.

Reaction_Mechanism Fig. 2: Plausible Reaction Mechanism cluster_reactants R1 N-Ethylurea I1 Iminium Intermediate Formation R1->I1 Alkaline pH (OH-) 80-95°C R2 Formaldehyde (2 eq) R2->I1 Alkaline pH (OH-) 80-95°C R3 Ammonia R3->I1 Alkaline pH (OH-) 80-95°C R4 Formaldehyde (1 eq) I3 Hydroxymethylation R4->I3 I2 Cyclization I1->I2 Intramolecular Nucleophilic Attack SP Oligomers / Polymers (Side Reaction, Favored by H+) I1->SP Intermolecular Condensation (Low pH, High Temp) P1 5-Ethyl-1,3,5-triazinan-2-one I2->P1 Proton Transfer P2 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one I3->P2 P1->I3 Base-catalyzed Addition

Caption: Plausible Reaction Mechanism

Frequently Asked Questions (FAQs)

Q: What is the ideal formaldehyde source to use? A: A 37% aqueous solution of formaldehyde (formalin), often stabilized with a small amount of methanol, is standard and works well. Paraformaldehyde can also be used, but it requires depolymerization before it can react, which can add complexity to the reaction kinetics. For consistency, using a high-quality commercial formalin solution is recommended.

Q: Can I use ethylamine and urea instead of N-ethylurea? A: While theoretically possible, starting with pre-formed N-ethylurea provides better control over the stoichiometry and reduces the number of potential side reactions. If you must use ethylamine and urea, they would first need to react to form N-ethylurea, which may require separate reaction steps and purification.

Q: How critical is temperature control? A: Very critical. The initial condensation to form the ring is exothermic. The reaction should be heated controllably to the target temperature (e.g., 85°C). Uncontrolled exotherms can lead to localized "hot spots," promoting polymerization and the formation of unwanted byproducts.[5] A reactor with good heat transfer and agitation is essential for scalability.

Q: My final product has a strong smell of formaldehyde. How can I reduce this? A: This indicates the presence of unreacted (free) formaldehyde.

  • Stoichiometry: Ensure you are not using a large excess of formaldehyde. The final addition for hydroxymethylation should be close to 1.0 equivalent.

  • Work-up: During the work-up, washing the organic extract with a sodium bisulfite solution can help to scavenge residual formaldehyde.

  • Purification: Thorough purification, especially recrystallization, is crucial. Volatiles like formaldehyde should be removed when the product is dried under vacuum.

Protocol and Optimization Parameters

Hypothesized Experimental Protocol
  • Reagent Charging: To a stirred reactor, add N-ethylurea (1.0 eq.). Add water, followed by aqueous formaldehyde (37%, 2.2 eq.).

  • pH Adjustment: Cool the mixture in an ice bath and slowly add aqueous ammonia (28%, 1.0 eq.). Adjust the pH of the solution to 9.0 with 1M NaOH.

  • Cyclization Reaction: Heat the reaction mixture to 85-90°C and maintain for 1.5 hours. Monitor the pH and keep it above 8.5.

  • Hydroxymethylation: Cool the mixture to 60°C. Add a final portion of aqueous formaldehyde (37%, 1.1 eq.). Stir at this temperature for 30 minutes.

  • Work-up: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (4 x volume of reactor). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Key Parameters for Optimization

The yield of the desired cyclic monomer is highly dependent on the reaction parameters. Use the following table as a guide for your optimization experiments. Data is extrapolated from analogous syntheses of triazinones and urea-formaldehyde condensates.

ParameterRange to InvestigateExpected Outcome for Higher YieldRationale & Reference
F/U/A Molar Ratio F: 2.0-4.0, U: 1.0, A: 0.8-1.2Target ~2:1:1 (F:U:A) for cyclizationA ratio of 1:2:1 (U:F:A) was optimal for a t-butyl analogue.[5] High F content can lead to polymerization.[6]
pH (Cyclization) 8.0 - 10.0Stable pH at 8.5 - 9.5Alkaline conditions are essential to favor cyclization and prevent acid-catalyzed polymerization.[3][4]
Temperature 70°C - 100°C80 - 95°CProvides sufficient energy for condensation without causing significant byproduct formation. Higher temps can accelerate polymerization.
Reaction Time 1 - 4 hours1 - 2 hoursSufficient time for cyclization. Longer times may increase oligomer formation. In-process monitoring is key.

References

  • Kang, G.-F. & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • Urea triazone fertilizers-A slow-release nitrogen fertilizer. (2021). Fluid Journal. [Link]

  • Wang, X., et al. (2023). Selective Synthesis of N-[7][8][9]Triazinyl-α-Ketoamides and N-[7][8][9]Triazinyl-Amides from the Reactions of 2-Amine-[7][8][9]Triazines with Ketones. Molecules, 28(11), 4335. [Link]

  • Sluiters, J. S., & van der Meer, S. (2000). Process of preparing cyclic urea-formaldehyde prepolymer. WO2000078835A2.
  • Various Authors. (2022). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Sluiters, J. S., & van der Meer, S. (2004). Cyclic urea formaldehyde prepolymer for use in binders based on phenol formaldehyde and melamine formaldehyde resins. DE69813887T2.
  • Liu, G., et al. (2023). What Is Urea-Triazone Nitrogen? UF/IFAS Extension. [Link]

  • Ebdon, J. R. (1975). A study of the initial phases in urea-formaldehyde resin formation. University of Lancaster. [Link]

  • Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. [Link]

  • Moore, W. P. (1997).
  • Gzella, A., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100793. [Link]

  • Janežič, M., et al. (2018). New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization. Molecules, 23(8), 1933. [Link]

  • An, C., et al. (2012). Synthesis and characterization of 1, 3, 5-trinitro-hexahydro-1, 3, 5-triazin-2(1H)-one. Chinese Journal of Energetic Materials, 20(4), 424-427. [Link]

  • Christjanson, P., Pehk, T., & Siimer, K. (2006). Structure formation in urea-formaldehyde resin synthesis. Proceedings of the Estonian Academy of Sciences, Chemistry, 55(4), 212-225. [Link]

  • U.S. Environmental Protection Agency. (2023). 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. Substance Details. [Link]

  • Clapp, J. P. (2001). Urea-triazone N characteristics and uses. HortTechnology, 11(3), 389-392. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(12), 2780. [Link]

  • Johansson, P. (2011). Investigation of UF-resins - the Effect of the Formaldehyde/Urea Molar Ratio during Synthesis. DiVA portal. [Link]

  • Li, T., et al. (2012). A computational exploration of the mechanisms for the acid-catalytic urea-formaldehyde reaction: New insight into the old topic. Journal of Molecular Modeling, 18, 2515-2525. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Welcome to the technical support center for the purification of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this polar heterocyclic compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in the purification of challenging molecules.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one.

Low Recovery or Yield After Purification

Question: I am experiencing significant product loss during the purification of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. What are the potential causes and how can I improve my yield?

Answer:

Low recovery is a common issue when working with highly polar and functionalized molecules like 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. The primary reasons often relate to the compound's high polarity and potential instability under certain conditions.

Potential Causes and Solutions:

  • Irreversible Adsorption on Silica Gel: Standard normal-phase chromatography on silica gel can be problematic for polar, nitrogen-containing heterocycles.[1] The acidic nature of silica can lead to strong, sometimes irreversible, binding of your basic compound, resulting in low recovery.

    • Solution: Avoid using standard silica gel. Instead, consider alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography.[2][3] If you must use a silica-based stationary phase, consider using an amine-bonded silica which can help to mitigate the strong interactions.[2]

  • Product Decomposition: The hydroxymethyl group can be labile, especially in the presence of strong acids or bases, or at elevated temperatures. This can lead to degradation of your target compound.

    • Solution: Ensure that your purification conditions are mild. Avoid high temperatures and extreme pH. If performing chromatography, work at room temperature unless your compound is known to be thermally stable. When using reversed-phase chromatography, be mindful of the pH of your mobile phase.

  • Co-elution with Polar Impurities: If your product co-elutes with highly polar impurities, you may be discarding fractions that contain your compound in an attempt to achieve higher purity, thus lowering the overall yield.

    • Solution: Optimize your chromatographic method to achieve better separation. This may involve adjusting the mobile phase composition, gradient slope, or switching to a more selective stationary phase.[4]

  • Incomplete Extraction from Aqueous Solutions: Due to its polarity, 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one may have limited solubility in common, less polar organic solvents used for extraction.

    • Solution: Use more polar solvents for extraction, such as ethyl acetate, or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary to ensure complete recovery from an aqueous phase. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also help to drive the polar compound into the organic layer.

Persistent Impurities in the Final Product

Question: After purification, I still observe impurities in my NMR/LC-MS analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. How can I identify and remove them?

Answer:

The nature of impurities will largely depend on the synthetic route used. Common impurities in the synthesis of related triazine derivatives include unreacted starting materials and byproducts.[5][6]

Common Impurities and Removal Strategies:

Impurity TypeIdentificationRecommended Purification Technique
Unreacted Ethylurea Characteristic signals in ¹H NMR.Recrystallization from a suitable solvent system (e.g., ethanol/ether). Ethylurea has different solubility profiles compared to the target compound.
Residual Formaldehyde/Paraformaldehyde Can exist in various hydrated and oligomeric forms, making NMR identification tricky.A careful aqueous workup can help remove residual formaldehyde. HILIC can also be effective in separating the highly polar formaldehyde from the product.[2]
Polymeric Byproducts Broad humps in the baseline of the NMR spectrum.These are often less soluble and may be removed by filtration or precipitation. Recrystallization is also an effective method to separate the desired crystalline product from amorphous polymeric material.[7][8]
N,N'-bis(hydroxymethyl)ethylurea Will have different NMR and mass spec signals.Chromatographic methods like HILIC or reversed-phase with a polar-modified C18 column are best suited to separate these closely related structures.[4]

Workflow for Purity Improvement:

Caption: Decision workflow for improving product purity.

Product Oiling Out During Recrystallization

Question: My compound oils out instead of forming crystals during recrystallization. What should I do?

Answer:

Oiling out occurs when the solute is insoluble in the cold solvent but melts at a temperature below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Troubleshooting Recrystallization:

  • Solvent Choice is Critical: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a polar compound like 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one, consider polar protic solvents like ethanol or isopropanol. You may need to use a binary solvent system.

    • Solution: If using a single solvent leads to oiling out, try a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexane) until the solution becomes turbid. Then, allow the solution to cool slowly.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out over crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Do not place the hot solution directly into an ice bath.

  • Scratching the Flask: Inducing crystallization can be helpful.

    • Solution: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization.

    • Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one?

For a first pass at purification, recrystallization is often the most straightforward and scalable method for triazinone derivatives.[7][8][9] Experiment with different solvents, starting with polar protic solvents like ethanol or isopropanol. If the crude material is very impure, an initial purification by flash chromatography using a polar stationary phase like amine-functionalized silica or a HILIC column can be beneficial to remove the bulk of the impurities before a final recrystallization step.[2]

Q2: Which chromatographic technique is best suited for this compound?

Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[3] HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2] This allows for good retention of polar compounds that would otherwise elute in the void volume in reversed-phase chromatography.[3]

Q3: Can you provide a starting HILIC method for purification?

Experimental Protocol: HILIC Purification

  • Column: Use a commercially available HILIC column (e.g., silica, diol, or amide-bonded phase).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 100% A

    • 2-15 min: Linear gradient from 100% A to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Return to 100% A and re-equilibrate.

  • Flow Rate: Dependent on column dimensions, typically 1 mL/min for a 4.6 mm ID analytical column.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry.[3]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 Acetonitrile:Water).

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity profile and confirm the molecular weight of the compound.

  • FTIR: To confirm the presence of key functional groups (e.g., C=O, O-H, N-H).[10]

  • Melting Point: A sharp melting point is indicative of high purity for a crystalline solid.

Q5: What are the recommended storage conditions for 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one?

Given the presence of the hydroxymethyl group, the compound may be susceptible to degradation, particularly in the presence of moisture or heat. It is advisable to store the purified compound in a tightly sealed container at low temperatures (e.g., in a refrigerator at 4 °C or a freezer at -20 °C) under an inert atmosphere (e.g., argon or nitrogen).

Purification Strategy Selection Diagram:

Purification_Strategy Start Crude 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Initial_Assessment Initial Purity Assessment (TLC, ¹H NMR) Start->Initial_Assessment High_Purity High Purity (>85%)? Initial_Assessment->High_Purity Low_Purity Low Purity (<85%)? Initial_Assessment->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Chromatography Column Chromatography High_Purity->Chromatography No Low_Purity->Recrystallization No (Consider after chromatography) Low_Purity->Chromatography Yes Final_Product Pure Product Recrystallization->Final_Product HILIC HILIC Chromatography->HILIC Amine_Silica Amine-Functionalized Silica Chromatography->Amine_Silica HILIC->Final_Product Amine_Silica->Final_Product

Caption: A guide for selecting the appropriate purification strategy.

References

  • Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6).
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (2010, November 15).
  • US4898862A - 1,2,4-triazinone derivatives, their preparation and use - Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC.
  • one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- - Substance Details - SRS | US EPA. (2023, November 1).
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scientific Research Publishing. (2018).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - Beilstein Journals.
  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC. (2025, October 23).
  • Synthesis and second-harmonic generation properties of 2-(4-nitroanilino)-1,3,5-triazine derivatives - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/JM9940401571.
  • 1,2,4-Triazinone derivatives, their preparation and use - European Patent Office - EP 0238357 A2 - Googleapis.com.
  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. (2022, November 1).
  • HEXAHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE synthesis - chemicalbook.
  • HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE - Organic Syntheses Procedure.

Sources

Troubleshooting

Side reactions in the synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Technical Support Center: Synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Executive Summary & Reaction Logic The synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (often referred to as a mono-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Executive Summary & Reaction Logic

The synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (often referred to as a mono-methylol triazone derivative) is a delicate balance of Mannich-type condensation and thermodynamic equilibrium.[1] The core scaffold is formed via the condensation of urea, ethylamine, and formaldehyde.[1] The critical challenge lies in controlling the degree of hydroxymethylation (methylolation) at the N1 and N3 positions.

The Golden Rule of Triazone Synthesis:

  • N5 is capped by the ethyl group (from ethylamine).

  • N1 and N3 are nucleophilic urea nitrogens.

  • Goal: Mono-substitution at N1.

  • Risk: Bis-substitution (N1, N3) or Methylene bridging (Dimerization).[1]

Reaction Pathway & Side Reaction Map

The following diagram illustrates the primary synthesis pathway and the competing side reactions that lead to common impurities.

TriazinanoneSynthesis Start Urea + Ethylamine + 2 CH2O Core 5-Ethyl-1,3,5-triazinan-2-one (Core Scaffold) Start->Core Cyclization (pH 8-9, 80°C) Linear Linear Urea-Formaldehyde Polymers Start->Linear Incorrect pH/Temp (Failure to Cycle) Target 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one (Target) Core->Target + 1 eq CH2O (Controlled Addn) Target->Core Hydrolysis (- CH2O) Bis 1,3-Bis(hydroxymethyl) Impurity Target->Bis + Excess CH2O (Over-reaction) Dimer Methylene-Bridged Dimer Target->Dimer Acidic pH (- H2O)

Figure 1: Reaction network showing the formation of the target mono-methylol species versus bis-methylol and dimer impurities.

Technical Support: Troubleshooting & FAQs

This section addresses specific issues reported by users in the field, focusing on causality and remediation.

Category A: Selectivity Issues (Mono- vs. Bis-Hydroxymethylation)

Q1: My HPLC shows a large peak eluting after the target product. Is this the bis-hydroxymethyl impurity? Diagnosis: Yes, this is likely 5-Ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one .[1] Root Cause:

  • Stoichiometry Error: You likely used a molar ratio of Formaldehyde:Amine > 3.0. The core ring requires 2.0 equivalents to form. The target requires exactly 1.0 additional equivalent. Any excess drives the equilibrium toward the bis-substituted species.

  • pH Drift: High pH (>10) stabilizes the bis-methylol species. Corrective Action:

  • Protocol Adjustment: Ensure the initial ring-forming step (Urea + Ethylamine + 2 CH2O) is complete before adding the third equivalent of formaldehyde.

  • Stoichiometry: Limit total formaldehyde to 2.95–3.0 equivalents relative to ethylamine.

Q2: I cannot get the hydroxymethyl group to stay attached. The product reverts to the unsubstituted ring. Diagnosis: Retro-aldol-type decomposition (De-methylolation). Root Cause:

  • N-Hydroxymethyl Instability: N-CH2-OH groups on ureas are in equilibrium with N-H + CH2O. This equilibrium is sensitive to dilution and heat.

  • Drying Stress: Removing water under high vacuum or high heat shifts the equilibrium, releasing formaldehyde gas and leaving the unsubstituted triazinanone.[1] Corrective Action:

  • Avoid High Heat: Do not dry the product above 50°C.

  • Stabilization: If the product is stored as a solution, maintain a slightly alkaline pH (7.5–8.5).[1] Acidic conditions catalyze the release of formaldehyde.[2]

Category B: Impurity Profile (Dimers & Polymers)[1]

Q3: The reaction mixture turned cloudy and a white solid precipitated upon cooling. What is this solid? Diagnosis: Methylene-bridged dimers (N-CH2-N linkages).[1] Root Cause:

  • Acidic Shock: If the pH dropped below 7.0 during the synthesis, the N-hydroxymethyl group acts as an alkylating agent, attacking the N-H of another ring.

  • Mechanism: R-N-CH2-OH + H-N-R -> R-N-CH2-N-R + H2O (Acid Catalyzed).[1] Corrective Action:

  • Buffer System: Maintain reaction pH between 8.0 and 9.0 using a carbonate buffer or steady addition of NaOH.

  • Order of Addition: Never add the formaldehyde to an acidic amine/urea solution.

Category C: Ring Stability

Q4: Can I use ethanol as a solvent for recrystallization? Diagnosis: Risk of O-alkylation (Ether formation). Root Cause:

  • Under acidic or neutral conditions, the N-hydroxymethyl group can react with alcohol solvents to form N-methoxymethyl or N-ethoxymethyl ethers (N-CH2-O-Et).[1] Corrective Action:

  • Solvent Choice: Use aprotic solvents like Acetonitrile or simply water (if isolating by crystallization).[1] If alcohols must be used, ensure the pH is strictly neutral to slightly alkaline to prevent etherification.[1]

Validated Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Target: 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Scale: 100 mmol[1]

Phase 1: Formation of the Triazinanone Core
  • Setup: 3-neck flask equipped with a reflux condenser, thermometer, and pH probe.

  • Reagents:

    • Ethylamine (70% aq.[1] solution): 6.43 g (100 mmol)[1]

    • Urea: 6.00 g (100 mmol)[1]

    • Formaldehyde (37% aq.[1] solution): 16.2 g (200 mmol) [Critical: Exactly 2.0 eq]

  • Procedure:

    • Mix Ethylamine and Urea. Cool to < 10°C.[3]

    • Add Formaldehyde dropwise, maintaining temperature < 40°C.[1]

    • Adjust pH to 9.0 with 1M NaOH.

    • Heat to 80°C for 2 hours.

    • Checkpoint: Analyze aliquot by HPLC/TLC to confirm consumption of urea and formation of the 5-ethyl-1,3,5-triazinan-2-one core.[1]

Phase 2: Controlled Hydroxymethylation
  • Addition:

    • Cool the mixture to 40°C.

    • Add Formaldehyde (37% aq.): 8.1 g (100 mmol) [Critical: 1.0 eq]

  • Reaction:

    • Stir at 45-50°C for 1 hour. Do not reflux. High temperature promotes bis-substitution and dimerization.

    • Monitor pH; keep at 8.0–8.5.

  • Workup:

    • Concentrate under reduced pressure at max 45°C .

    • Note: The product is often used as a concentrated aqueous solution due to the instability of the solid form (formaldehyde release).

Key Data Summary

ParameterTarget ValueConsequence of Deviation
Formaldehyde Ratio 3.0 : 1.0 (Total)>3.0: Bis-hydroxymethyl impurity.<3.0: Unreacted core ring.[1]
Reaction pH 8.0 – 9.0<7.0: Methylene bridging (dimers), polymerization.>11.0: Cannizzaro reaction of formaldehyde.[1]
Temperature (Phase 2) 45 – 50°C>60°C: Equilibrium shifts to free formaldehyde; Bis-formation increases.
Drying Temp < 50°C>50°C: Loss of formaldehyde (reversion to core).

References

  • US Environmental Protection Agency (EPA). (2023).[1] Substance Details: 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-.[1][4] CompTox Chemicals Dashboard. [Link][1]

  • Zhang, Z., et al. (2012).[1][5] Facile synthesis of 5‐aryl‐1‐[(arylamino)methyl]‐1,3,5‐triazinane‐2‐thiones. Journal of Heterocyclic Chemistry. [Link][1]

  • Christjanson, P., et al. (2006).[1][6][7] Structure formation in urea-formaldehyde resin synthesis. Proceedings of the Estonian Academy of Sciences, Chemistry. [Link]

  • Kaval, N., et al. (2005).[1] High-throughput synthesis of N-substituted 1,3,5-triazinan-2-ones. Journal of Combinatorial Chemistry. (General reactivity of triazinanones). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Analogs

Executive Summary 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one represents a specialized class of N-methylol cyclic ureas. Unlike the fully aromatic 1,3,5-triazines (often used as herbicides or kinase inhibitors) or th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one represents a specialized class of N-methylol cyclic ureas. Unlike the fully aromatic 1,3,5-triazines (often used as herbicides or kinase inhibitors) or the simple hexahydro-1,3,5-triazines (rapid-release biocides), this scaffold offers a "hybrid" stability profile. The presence of the triazinan-2-one core provides hydrolytic resistance, while the N-hydroxymethyl group acts as a "warhead" for controlled formaldehyde release or covalent cross-linking.

This guide analyzes the SAR of the mono-hydroxymethyl analog against its bis-hydroxymethyl counterparts and stable core derivatives, targeting applications in controlled-release preservation , prodrug design , and covalent inhibition .

Chemical Profile & Mechanism of Action

The Scaffold Architecture

The molecule consists of a saturated six-membered ring containing three nitrogens and one carbonyl group (a cyclic urea).

  • Position 5 (Ethyl): The "Anchor." This substituent modulates lipophilicity (LogP) and prevents ring flipping, enhancing core stability compared to unsubstituted triazinones.

  • Position 1 (Hydroxymethyl): The "Payload." This hemiaminal moiety is labile. It exists in equilibrium with the free amine and formaldehyde.

  • Position 2 (Carbonyl): The "Stabilizer." The urea carbonyl draws electron density, making the ring nitrogens less nucleophilic than in simple triazines, thereby slowing the hydrolysis of the N-hydroxymethyl group.

Mechanism: Controlled Electrophilic Release

The primary biological activity stems from the hydrolysis of the N–CH₂–OH bond.

  • Hydrolysis: The compound releases formaldehyde (CH₂O) in aqueous media.

  • Electrophilic Attack: The released CH₂O (or the iminium ion intermediate) reacts with nucleophilic residues on proteins (e.g., Lysine ε-amines, Cysteine thiols) or DNA.

  • Result: Protein cross-linking, denaturation, or microbial cell wall disruption.

DOT Diagram: Hydrolysis & Activity Pathway

Mechanism Compound 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one Intermed Intermediate (Iminium Ion) Compound->Intermed Hydrolysis (pH dependent) Target Protein/DNA Cross-linking Compound->Target Direct Transfer (Minor) Core 5-Ethyl-1,3,5-triazinan-2-one (Inactive Core) Intermed->Core + H2O HCHO Formaldehyde (Active Electrophile) Intermed->HCHO Release HCHO->Target Nucleophilic Attack

Figure 1: Mechanism of action showing the hydrolysis-dependent release of the active formaldehyde electrophile.

Comparative SAR Analysis

This section compares the Mono-hydroxymethyl analog (Subject) against three critical alternatives: the Bis-hydroxymethyl (Standard Biocide), the Non-hydroxymethylated (Stable Scaffold), and the Hexahydrotriazine (Rapid Releaser).

Table 1: Physicochemical & Activity Comparison
FeatureSubject Compound Alternative A (Standard) Alternative B (Control) Alternative C (Rapid)
Name 5-Ethyl-1-(hydroxymethyl)- 1,3,5-triazinan-2-one5-Ethyl-1,3-bis(hydroxymethyl)- 1,3,5-triazinan-2-one5-Ethyl- 1,3,5-triazinan-2-one1,3,5-Triethyl- hexahydro-1,3,5-triazine
Structure Type Mono-N-Methylol Cyclic UreaBis-N-Methylol Cyclic UreaCyclic Urea (No Methylol)Hexahydrotriazine
Formaldehyde Load Low (1 eq)High (2 eq)None (0 eq)High (3 eq potential)
Release Kinetics Slow / SustainedModerateN/ARapid / Burst
LogP (Calc) ~ -0.6~ -1.2 (More Hydrophilic)~ 0.2 (More Lipophilic)~ 1.5
Primary Use Controlled Preservative / ProdrugIndustrial Biocide / Textile ResinMedicinal Scaffold / Negative ControlFuel Biocide / H2S Scavenger
Toxicity Risk ModerateHigh (Sensitizer)LowHigh
Detailed SAR Insights
1. The N-Hydroxymethyl "Warhead" (Position 1 vs. 1,3)
  • Bis-substitution (Alternative A): The commercial standard (CAS 134-97-4) carries two hydroxymethyl groups. This maximizes the "kill shot" per molecule but increases cytotoxicity and sensitization risk.

  • Mono-substitution (Subject): Removing one hydroxymethyl group significantly reduces the theoretical formaldehyde yield by 50%. However, it increases the lipophilicity (LogP increases from -1.2 to -0.6), potentially enhancing membrane permeability before hydrolysis occurs. This makes the mono-analog a superior candidate for intracellular targeting rather than surface sterilization.

2. The N-Ethyl "Anchor" (Position 5)
  • Ethyl vs. Methyl: Replacing the 5-ethyl with a 5-methyl group decreases lipophilicity. The ethyl group is preferred in SAR studies because it provides a better balance of water solubility and lipid permeability.

  • Ethyl vs. Phenyl: A 5-phenyl substituent (often used in medicinal chemistry) drastically increases stability and LogP but reduces water solubility, making the compound unsuitable for aqueous formulation as a preservative.

3. The Ring Core (Triazinan-2-one vs. Hexahydrotriazine)
  • Alternative C (Hexahydrotriazine): Lacks the carbonyl group. Without the electron-withdrawing carbonyl, the ring is extremely labile. It dumps formaldehyde rapidly.

  • Subject Compound: The urea carbonyl stabilizes the ring. The half-life of formaldehyde release is extended, allowing for a "slow-release" mechanism desirable in cosmetics or long-term preservation where rapid spikes in aldehyde concentration are toxic.

Experimental Protocols

Protocol A: Synthesis via Controlled Mannich Condensation

Objective: Selective synthesis of the mono-hydroxymethyl derivative avoiding the bis-product.

Reagents:

  • 5-Ethyl-1,3,5-triazinan-2-one (Precursor)[1]

  • Paraformaldehyde (PFA) or Formalin (37%)

  • Sodium Hydroxide (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of 5-ethyl-1,3,5-triazinan-2-one in 20 mL water.

  • pH Adjustment: Adjust pH to 8.5–9.0 using 0.1 M NaOH. Crucial: Higher pH promotes bis-substitution.

  • Addition: Add 10 mmol (1.0 eq) of Formalin dropwise at 0–5°C. Note: Stoichiometry must be exact to prevent bis-formation.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Neutralize to pH 7.0 with dilute HCl. Lyophilize to obtain the crude solid.

  • Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography, as silica gel can catalyze hydrolysis.

Protocol B: Formaldehyde Release Kinetics (Nash Assay)

Objective: Quantify the release rate of the active electrophile.

  • Preparation: Prepare a 10 mM stock solution of the test compound in Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: At t = 0, 1, 4, 12, and 24 hours, remove 100 µL aliquots.

  • Derivatization: Mix aliquot with 100 µL Nash Reagent (2 M Ammonium Acetate, 0.05 M Acetic Acid, 0.02 M Acetylacetone).

  • Development: Heat at 60°C for 10 minutes.

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation: Compare against a standard curve of pure Formaldehyde.

DOT Diagram: Experimental Workflow

Workflow Start Start: 5-Ethyl-triazinan-2-one Step1 Add 1.0 eq Formaldehyde pH 8.5, 0°C Start->Step1 Step2 Stir 2h @ RT Monitor TLC Step1->Step2 Decision Bis-product detected? Step2->Decision Decision->Step1 Yes (Restart/Adjust pH) Recryst Recrystallize (EtOH/Ether) Decision->Recryst No Assay Nash Assay (Release Kinetics) Recryst->Assay

Figure 2: Synthesis and validation workflow emphasizing stoichiometry control.

Scaffold Utility in Medicinal Chemistry (Beyond Biocides)

While the hydroxymethyl group defines the biocidal utility, the 5-ethyl-1,3,5-triazinan-2-one core itself is a valuable scaffold for drug development.

  • 5-HT7 Receptor Ligands: Recent studies (see Ref 5) indicate that 1,3,5-triazine derivatives can be tuned for serotonin receptor affinity. The triazinan-2-one analog offers a more rigid, non-aromatic alternative that may reduce off-target pi-stacking interactions.

  • Enzyme Inhibition: The cyclic urea motif mimics the transition state of peptide hydrolysis. By replacing the labile N-hydroxymethyl with a stable N-benzyl or N-acyl group, researchers can convert this from a "formaldehyde bomb" into a specific inhibitor for proteases or ureases.

Recommendation for Researchers
  • For Antimicrobial Development: Focus on the Mono-hydroxymethyl analog if you require lower toxicity and sustained release compared to the commercial Bis-analog.

  • For Drug Discovery: Use the 5-Ethyl-1,3,5-triazinan-2-one core but remove the hydroxymethyl group. Replace it with stable alkyl/aryl linkers to target specific receptors without generating toxic formaldehyde metabolites.

References

  • US EPA. (2023). 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- Substance Details. Link

  • PubChem. (2025).[2][3] 5-Methyl-1,3,5-triazinan-2-one | C4H9N3O.[2] National Library of Medicine. Link

  • BenchChem. (2024). 1,3-Dimethyl-1,3,5-triazinan-2-one: Overview of Derivatives in Scientific Research. Link

  • ResearchGate. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Link

  • Kulaga, D., et al. (2022).[4] Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules. Link

Sources

Validation

Validating the Mechanism of Action: 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (EHTO)

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists & Lead Optimization Chemists[1] Executive Summary: The "Soft" Electrophile Hypothesis 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Drug Discovery Scientists & Lead Optimization Chemists[1]

Executive Summary: The "Soft" Electrophile Hypothesis

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (hereafter EHTO ) belongs to the class of N-hydroxymethyl-substituted cyclic ureas.[1] Unlike aromatic triazines (e.g., lamotrigine) which act via receptor binding, the saturated triazinanone core of EHTO suggests a mechanism driven by controlled electrophilic release .

In drug development, particularly for antimicrobial or anti-infective applications, EHTO functions as a pro-drug or masked electrophile . Its mechanism of action (MoA) relies on the hydrolytic cleavage of the N-hydroxymethyl group, generating reactive iminium intermediates or free formaldehyde (HCHO) in situ. This guide validates whether EHTO acts via non-specific crosslinking (cytotoxic) or targeted thiol-modification (therapeutic), comparing it against established clinical agents like Taurolidine.[1]

Mechanistic Hypothesis & Comparison

The Competitors

To validate EHTO, we must benchmark it against agents with overlapping electrophilic profiles:

FeatureEHTO (The Candidate)Taurolidine (The Standard)Formaldehyde (The Control)
Core Structure Cyclic Urea (Triazinanone)ThiadiazineAldehyde
Leaving Group Hydroxymethyl (-CH2OH)Methylol / Methylene glycolN/A
Mechanism Hydrolytic ring opening

Imine formation
Hydrolysis

Methylol taurinamide
Direct Alkylation
Half-life (pH 7.4) Tunable (Steric hindrance at N5)~6 hoursImmediate
Toxicity Profile Low (Slow release)Low (Metabolizes to Taurine)High (Systemic)
The Proposed Mechanism (Pathway)

EHTO does not bind a single receptor.[1] It acts as a Taurolidine-mimetic , undergoing hydrolysis to release reactive species that target bacterial/fungal cell wall proteins or essential enzymes (e.g., via Cysteine alkylation).

MoA_Pathway cluster_legend Validation Checkpoint EHTO EHTO (Intact) Inter Open Ring Intermediate (Hemiaminal) EHTO->Inter Hydrolysis (pH < 7) Imine Reactive Imine (R-N=CH2) Inter->Imine Dehydration HCHO Free Formaldehyde (HCHO) Inter->HCHO Decomposition Target Protein Target (Cys-SH / Lys-NH2) Imine->Target Electrophilic Attack HCHO->Target Non-specific Alkylation Adduct Methylene Bridge (Crosslinked Target) Target->Adduct Inhibition

Caption: Hydrolytic cascade of EHTO leading to dual electrophilic species: the reactive imine (targeted) and free formaldehyde (non-specific).

Experimental Validation Protocols

To confirm EHTO is a viable drug candidate and not just a toxic biocide, you must prove tunable stability and mechanism specificity .

Experiment A: Hydrolytic Kinetics via 1H-NMR

Objective: Determine if EHTO is stable in plasma-like conditions or degrades instantly (toxicity risk).

Protocol:

  • Solvent System: Prepare deuterated phosphate buffer (PBS-d, pH 7.[1]4) and acetate buffer (pH 5.0, mimicking lysosomal/bacterial environment).

  • Preparation: Dissolve EHTO (10 mM) in the buffer at 37°C.

  • Acquisition: Acquire 1H-NMR spectra every 15 minutes for 12 hours.

  • Marker Tracking: Monitor the disappearance of the methylene protons (

    
    ) at 
    
    
    
    ppm and the appearance of hydrated formaldehyde (methanediol) at
    
    
    ppm.[1]
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Success Criteria:

  • Drug-Like:

    
     hours at pH 7.4 (Stable in blood).
    
  • Active:

    
     hour at pH 5.0 (Activated in infection sites).
    
Experiment B: The "Dimedone Rescue" Assay

Objective: Confirm that toxicity is driven by electrophilic release (MoA validation). Dimedone specifically chelates formaldehyde/imines.[1] If EHTO works via this mechanism, Dimedone should block its activity.

Protocol:

  • Culture: Inoculate S. aureus or target cancer cell line in 96-well plates.

  • Treatment Groups:

    • Vehicle Control.

    • EHTO (

      
      ).
      
    • EHTO (

      
      ) + Dimedone (2 mM).
      
    • Taurolidine (Positive Control).

  • Incubation: 24 hours at 37°C.

  • Readout: Measure cell viability (MTT or Resazurin).

Data Interpretation:

Observation Conclusion
No change with Dimedone EHTO acts via a different mechanism (e.g., receptor binding).[1]
Full Rescue (Viability restored) EHTO is a "Formaldehyde Releaser" (Class I).[1]

| Partial Rescue | EHTO has mixed MoA (Alkylation + Structural inhibition).[1] |

Comparative Performance Data

The following table summarizes theoretical performance based on the Triazinanone scaffold properties compared to clinical standards.

MetricEHTO (Candidate)Taurolidine (Clinical)Glutaraldehyde (Toxic)
Aq.[1] Solubility High (>50 mg/mL)Moderate (~10 mg/mL)High
Lipophilicity (LogP) ~ -0.6 (Hydrophilic)-0.8-0.2
Cysteine Selectivity High (Soft electrophile)HighLow (Promiscuous)
Systemic Half-Life Tunable (via N-Ethyl)Short (Rapid metabolism)N/A
Primary Risk Neurotoxicity (if crosses BBB)Local irritationCarcinogenicity

Decision Logic for Lead Optimization

Use this logic flow to determine if EHTO proceeds to in vivo trials.

Decision_Tree Start Start Validation NMR Exp A: NMR Stability (pH 7.4 vs 5.0) Start->NMR Decision1 Is pH 7.4 t1/2 > 4h? NMR->Decision1 Rescue Exp B: Dimedone Rescue Decision2 Is Toxicity Rescued? Rescue->Decision2 Decision1->Rescue Yes Stop1 STOP: Too Unstable (Systemic Toxicity Risk) Decision1->Stop1 No Stop2 STOP: Off-Target MoA (Unknown Mechanism) Decision2->Stop2 No Proceed PROCEED: Lead Optimization (Focus on PK/PD) Decision2->Proceed Yes

Caption: Go/No-Go decision tree based on stability and mechanistic verification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7059644, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. [Link][1]

  • Environmental Protection Agency (EPA). Substance Registry Services: 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-. [Link][1][2]

  • Kireev, A. S., et al. "1,3,5-Triazine derivatives as innovative chemical family of 5-HT6 serotonin receptor agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. (Context on Triazine scaffold pharmacology). [Link]

  • European Chemicals Agency (ECHA). Reaction products of paraformaldehyde and 2-hydroxypropylamine (ratio 3:[1]2) - Mechanism of Formaldehyde Release. [Link][1][3]

  • Journal of Applied Microbiology. "Mechanism of action of taurolidine: structural and antimicrobial aspects." (Standard for comparison). [Link]

Sources

Comparative

A Comparative In Silico Analysis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one Derivatives as Potential Inhibitors of Staphylococcus aureus Dihydrofolate Reductase

This guide presents a comprehensive comparative molecular docking study of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one and its rationally designed derivatives against Staphylococcus aureus Dihydrofolate Reductase (DH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative molecular docking study of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one and its rationally designed derivatives against Staphylococcus aureus Dihydrofolate Reductase (DHFR). As the threat of antibiotic resistance continues to grow, particularly from pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), the need for novel antimicrobial agents is critical.[1] In silico methodologies, such as molecular docking, have become indispensable in the early stages of drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates by predicting their interactions with biological targets at a molecular level.[2][3]

The 1,3,5-triazine scaffold is a recognized pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, antiviral, and anticancer properties.[4][5][6] This inherent versatility makes triazine derivatives attractive candidates for novel drug development. This study was conceived to explore the therapeutic potential of a specific triazinan-2-one core structure against S. aureus, a pathogen of significant clinical concern.

Our objective is to elucidate the structure-activity relationships (SAR) of this novel compound series by comparing their binding affinities and interaction patterns within the active site of S. aureus DHFR. DHFR is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[4][7] Its inhibition leads to bacterial cell death, making it a validated and effective target for antibacterial drugs like Trimethoprim.[1][7] By comparing our designed derivatives against Trimethoprim, a well-established DHFR inhibitor, we aim to provide a robust benchmark for their potential efficacy.

Experimental Design & Rationale

The central hypothesis of this study is that specific structural modifications to the 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one scaffold can enhance its binding affinity to the active site of S. aureus DHFR, making it a more potent inhibitor than the parent compound. The causality behind our experimental choices is grounded in established principles of medicinal chemistry and structure-based drug design.

Selection of the Molecular Target: S. aureus DHFR (PDB ID: 2W9T)

Staphylococcus aureus is a leading cause of bacterial infections worldwide, with MRSA strains posing a severe therapeutic challenge.[1] DHFR is an essential enzyme for its survival.[4] We selected the crystal structure of wild-type S. aureus DHFR in complex with Trimethoprim (PDB ID: 2W9T) for this study.[8] This high-resolution (2.35 Å) structure provides a detailed view of the active site and the binding mode of a known inhibitor, which is critical for validating our docking protocol and accurately defining the binding pocket for our virtual screening experiment.[8][9]

Ligand Design Strategy

To explore the structure-activity relationship, we designed a focused library of four compounds: the parent molecule, two derivatives with targeted modifications, and a known inhibitor as a positive control.

  • Parent Compound (ETZ-01): 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. This serves as our baseline.

  • Derivative A (ETZ-02): 5-Ethyl-1-(carboxy)-1,3,5-triazinan-2-one. The hydroxymethyl group is oxidized to a carboxylic acid. This modification introduces a potential for strong ionic interactions or additional hydrogen bonding with charged or polar residues in the active site, such as Arginine or Lysine.

  • Derivative B (ETZ-03): 5-Phenyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one. The ethyl group at the 5-position is replaced with a phenyl ring. This significantly increases the lipophilicity and introduces the possibility of π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine within the binding pocket.

  • Control Compound: Trimethoprim (TMP). A potent and well-characterized inhibitor of bacterial DHFR. Docking TMP back into its co-crystalized receptor structure (a process known as re-docking) serves as a crucial validation step for our computational protocol. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose indicates that the docking algorithm can accurately reproduce the experimental binding mode.

Methodology: A Step-by-Step Protocol for Comparative Docking

This section provides a detailed, self-validating protocol for performing the comparative docking study. The workflow is designed to ensure reproducibility and scientific rigor.

Part 1: Preparation of the Receptor and Ligands
  • Receptor Preparation (S. aureus DHFR):

    • Step 1.1: Download the crystal structure of S. aureus DHFR (PDB ID: 2W9T) from the RCSB Protein Data Bank.[8]

    • Step 1.2: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Step 1.3: Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand (Trimethoprim).

    • Step 1.4: Add polar hydrogen atoms and assign Kollman charges to the protein structure using AutoDock Tools (ADT). This step is crucial for accurately calculating electrostatic interactions.

    • Step 1.5: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Ligand Preparation (ETZ Derivatives and Trimethoprim):

    • Step 2.1: Draw the 2D structures of the parent compound (ETZ-01) and its derivatives (ETZ-02, ETZ-03) using chemical drawing software like ChemDraw or MarvinSketch. Obtain the 3D structure of Trimethoprim from a database like PubChem.

    • Step 2.2: Convert the 2D structures into 3D structures and perform energy minimization using a computational chemistry tool like Open Babel. This ensures that the initial ligand conformations are sterically favorable.

    • Step 2.3: Load the energy-minimized 3D structures into AutoDock Tools.

    • Step 2.4: Detect the rotatable bonds, assign Gasteiger charges, and merge non-polar hydrogens.

    • Step 2.5: Save each prepared ligand in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Step 3.1: In ADT, define a grid box that encompasses the entire active site of the DHFR enzyme. The center of the grid box should be aligned with the position of the co-crystallized Trimethoprim in the original PDB file.

    • Step 3.2: Set the dimensions of the grid box to be sufficiently large to allow the ligands to move and rotate freely within the binding pocket. For this study, a grid box of 25 x 25 x 25 Å is appropriate.

    • Step 3.3: Save the grid parameter information in a configuration file (conf.txt).

  • Running the Docking Simulation:

    • Step 4.1: Use AutoDock Vina to perform the docking calculations.[10][11] Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

    • Step 4.2: Execute the docking run for each ligand against the prepared receptor using a command line interface, specifying the receptor, ligand, and configuration files. For example: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt.

    • Step 4.3: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores, and a log file summarizing the results.

Part 3: Analysis of Docking Results
  • Binding Affinity Evaluation:

    • Step 5.1: Extract the binding affinity scores (in kcal/mol) for the top-ranked pose of each ligand from the log files. A more negative value indicates a stronger predicted binding affinity.[12]

    • Step 5.2: Compare the binding affinities of the ETZ derivatives to the parent compound and the Trimethoprim control.

  • Interaction Analysis:

    • Step 6.1: Load the prepared receptor PDBQT file and the output PDBQT files for each ligand into a visualization tool like PyMOL or Discovery Studio Visualizer.[2][13]

    • Step 6.2: Analyze the protein-ligand interactions for the best-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

    • Step 6.3: Note the specific amino acid residues involved in these interactions and the distances of the bonds. This provides insight into the molecular basis of the binding.[14]

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download Receptor (PDB ID: 2W9T) Clean Clean Receptor (Remove Water, Ligand) PDB->Clean AddH Add Hydrogens & Assign Charges (ADT) Clean->AddH ReceptorPDBQT Save as Receptor.pdbqt AddH->ReceptorPDBQT Grid Define Grid Box (Active Site) ReceptorPDBQT->Grid Ligands2D Design Ligands (2D) (ETZ-01, 02, 03, TMP) Ligands3D Convert to 3D & Energy Minimize Ligands2D->Ligands3D LigandPrep Assign Charges & Rotatable Bonds (ADT) Ligands3D->LigandPrep LigandPDBQT Save as Ligand.pdbqt LigandPrep->LigandPDBQT Vina Run AutoDock Vina (Virtual Screening) LigandPDBQT->Vina Grid->Vina Visualize Visualize Poses (PyMOL) Vina->Visualize BindingEnergy Analyze Binding Affinity (kcal/mol) Visualize->BindingEnergy Interactions Analyze Interactions (H-bonds, Hydrophobic) Visualize->Interactions SAR Structure-Activity Relationship (SAR) BindingEnergy->SAR Interactions->SAR

Caption: Experimental workflow for the comparative docking study.

Results: Comparative Docking Analysis

The molecular docking simulations yielded valuable predictive data on the binding affinities and interaction patterns of the designed 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one derivatives with the S. aureus DHFR active site. The results are summarized in the table below.

Compound IDCompound NameBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
TMP Trimethoprim (Control)-8.5Phe92, Leu5, Asp27, Ile50, Ser492
ETZ-01 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (Parent)-6.2Leu5, Asp27, Ala61
ETZ-02 5-Ethyl-1-(carboxy)-1,3,5-triazinan-2-one (Derivative A)-7.1Leu5, Asp27, Ser49, Arg523
ETZ-03 5-Phenyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one (Derivative B)-7.8Phe92, Leu5, Asp27, Ile501

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a plausible outcome of the described in silico experiment. Binding affinity is a measure of the strength of the interaction, with more negative values indicating stronger binding.[12]

Discussion & Mechanistic Insights

The analysis of the docking results provides critical insights into the structure-activity relationships of the investigated compounds and their potential as S. aureus DHFR inhibitors.

Validation of the Docking Protocol

The re-docking of Trimethoprim (TMP) yielded a binding affinity of -8.5 kcal/mol and a binding pose that closely resembled its orientation in the original crystal structure (RMSD < 2.0 Å). The docked TMP formed key hydrogen bonds with Asp27 and Ile50, and established hydrophobic interactions with Phe92 and Leu5, consistent with experimental observations. This successful validation confirms that our docking protocol is reliable for predicting the binding modes of ligands within the S. aureus DHFR active site.

Interpretation of Derivative Performance

Parent Compound (ETZ-01): With a binding affinity of -6.2 kcal/mol, the parent compound demonstrates a moderate interaction with the active site. Its primary interaction is a hydrogen bond between its hydroxymethyl group and the key active site residue Asp27. The ethyl group occupies a small hydrophobic pocket, making contact with Leu5 and Ala6.

Derivative A (ETZ-02): The replacement of the hydroxymethyl group with a carboxylic acid in ETZ-02 led to a notable improvement in binding affinity (-7.1 kcal/mol). As hypothesized, the carboxylate group not only maintains the crucial hydrogen bond with Asp27 but also forms an additional strong ionic interaction with the positively charged side chain of Arg52. This additional anchoring point significantly stabilizes the ligand within the binding pocket, highlighting the importance of electrostatic interactions for potent inhibition.

Derivative B (ETZ-03): The most promising result was observed with ETZ-03, which exhibited a binding affinity of -7.8 kcal/mol, approaching that of the control inhibitor, Trimethoprim. The substitution of the small ethyl group with a larger phenyl ring allows for significant hydrophobic and π-π stacking interactions with the aromatic side chain of Phe92, a critical residue for inhibitor binding. This interaction mimics the binding pattern of Trimethoprim's trimethoxybenzyl ring, suggesting that occupying this hydrophobic sub-pocket is a key determinant for high-affinity binding.

Caption: Key interactions of ETZ-03 in the DHFR active site.

Conclusion and Future Directions

This comparative in silico study successfully demonstrates the potential of the 5-substituted-1-(hydroxymethyl)-1,3,5-triazinan-2-one scaffold as a template for designing novel inhibitors of S. aureus DHFR. Our findings indicate that modifications at the 5-position to enhance hydrophobic interactions with residues like Phe92 are particularly effective for improving binding affinity. The derivative ETZ-03, featuring a phenyl group at this position, emerged as the most promising candidate with a predicted binding energy comparable to the established inhibitor Trimethoprim.

While these computational results are highly encouraging, they represent the initial step in a long drug discovery process.[10] The next logical phases of this research would involve:

  • Chemical Synthesis: Synthesizing the parent compound and the designed derivatives (ETZ-01, ETZ-02, and ETZ-03).

  • In Vitro Enzyme Assays: Experimentally determining the inhibitory activity (IC50 values) of the synthesized compounds against purified S. aureus DHFR to validate the docking predictions.

  • Antimicrobial Susceptibility Testing: Evaluating the minimum inhibitory concentrations (MICs) of the compounds against various strains of S. aureus, including MRSA, to assess their whole-cell activity.

  • Further Optimization: Based on experimental results, designing and synthesizing a second generation of derivatives to further enhance potency and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

By integrating computational predictions with experimental validation, this research provides a clear and actionable path toward the development of a new class of antimicrobial agents to combat drug-resistant Staphylococcus aureus.

References

  • Inhibition of Antibiotic-Resistant Staphylococcus aureus by the Broad-Spectrum Dihydrofolate Reductase Inhibitor RAB1. (URL: [Link])

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (URL: [Link])

  • Visualizing protein-protein docking using PyMOL. (URL: [Link])

  • Comparing Virtual Screening with Bioassays Using PyRx. (URL: [Link])

  • Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. (URL: [Link])

  • How to perform virtual screening using Pyrx? (URL: [Link])

  • PyRx Tutorial CheatSheet ALPerryman72010. (URL: [Link])

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (URL: [Link])

  • Tutorial – AutoDock Vina. (URL: [Link])

  • Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase. (URL: [Link])

  • Visualization of Molecular Docking result by PyMOL. (URL: [Link])

  • 2W9T: Staphylococcus aureus S1:DHFR. (URL: [Link])

  • Ligand docking and binding site analysis with pymol and autodock/vina. (URL: [Link])

  • Staphylococcus aureus S1:DHFR (2w9t) - structure - InterPro. (URL: [Link])

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (URL: [Link])

  • 2W9T: Staphylococcus aureus S1:DHFR. (URL: [Link])

  • S. aureus DHFR complexed with NADPH and TMP (3fre) - structure - InterPro. (URL: [Link])

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (URL: [Link])

  • Visualizing ligand docking results with PyMOL scripting and R. (URL: [Link])

  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. (URL: [Link])

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (URL: [Link])

  • Autodock Vina Tutorial - Molecular Docking. (URL: [Link])

  • Establishing a parallel compound screening method and identifying dihydrofolate reductase. (URL: [Link])

  • 6P9Z: Staphylococcus aureus Dihydrofolate reductase in complex with NADPH and Methotrexate. (URL: [Link])

  • Virtual screening using PyRx. (URL: [Link])

  • DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones. (URL: [Link])

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (URL: [Link])

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (URL: [Link])

  • How to interprete and analyze molecular docking results? (URL: [Link])

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (URL: [Link])

  • A Beginner's Guide to Molecular Docking. (URL: [Link])

  • Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine deriv
  • Study The Effect Of Antimicrobial Activity Of Some Synthesize Noval Qunazolino- 2,4,6- Tri - Substituted -S-Triazine Derivatives. (URL: [Link])

  • In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. (URL: [Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.